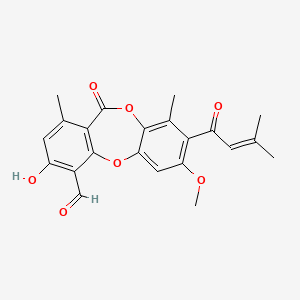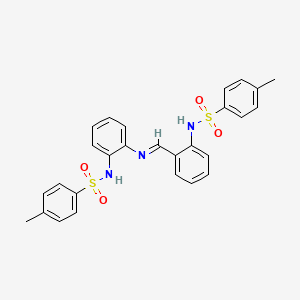
m-PEG7-aldehyde
Overview
Description
m-PEG7-aldehyde: is a chemical compound that belongs to the family of polyethylene glycol derivatives. It is a water-soluble compound widely used in various fields, including medical, environmental, and industrial research. The compound contains an aldehyde group, which reacts specifically with hydrazide and aminooxy groups . The modification with polyethylene glycol increases the aqueous solubility of the resulting compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG7-aldehyde typically involves the reaction of polyethylene glycol with an aldehyde-containing reagent. The aldehyde group can be introduced through various chemical reactions, such as oxidation of primary alcohols or reduction of carboxylic acids . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as pyridinium chlorochromate or sodium borohydride .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where polyethylene glycol is reacted with aldehyde-containing reagents under controlled conditions. The process involves purification steps like distillation and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: m-PEG7-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can react with nucleophiles like hydrazides and aminooxy compounds to form hydrazones and oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydrazides in ethanol, aminooxy compounds in aqueous buffer.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydrazones and oximes.
Scientific Research Applications
m-PEG7-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the modification of biomolecules and polymers.
Biology: Utilized in the conjugation of proteins and peptides for various biological assays and studies.
Medicine: Applied in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Employed in the production of coatings, adhesives, and other materials that require enhanced solubility and stability.
Mechanism of Action
The mechanism of action of m-PEG7-aldehyde involves its aldehyde group reacting with specific functional groups on target molecules. The aldehyde group forms covalent bonds with hydrazide and aminooxy groups, leading to the formation of stable conjugates . This reactivity is utilized in various applications, such as drug delivery and bioconjugation, where the compound enhances the solubility and stability of the resulting products .
Comparison with Similar Compounds
m-PEG-aldehyde: Another polyethylene glycol derivative with an aldehyde group, used for similar applications.
Aldehyde-PEG-acid: Contains both aldehyde and carboxylic acid groups, offering additional reactivity for bioconjugation.
Aldehyde-PEG-amine: Features both aldehyde and amine groups, providing versatility in chemical reactions.
Uniqueness: m-PEG7-aldehyde is unique due to its specific chain length and the presence of an aldehyde group, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRPYQRIPDCCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)









